molecular formula C10H11BrF2O B1485781 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene CAS No. 2203071-71-8

4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene

Cat. No. B1485781
CAS RN: 2203071-71-8
M. Wt: 265.09 g/mol
InChI Key: WCYFNLWKBZGFGP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene is not available in the sources retrieved .

Scientific Research Applications

Bromine Atom-Transfer Radical Addition

A study on triethylborane-induced bromine atom-transfer radical addition in aqueous media explored the solvent effect on radical addition reactions. It was found that ethyl 4-bromodecanoate could be yielded in good conditions when ethyl bromoacetate and 1-octene were treated with triethylborane in water at ambient temperature. This reaction's efficiency varied significantly across different solvents, highlighting the polar effect of solvents on the transition states in the bromine atom-transfer and radical addition steps. Such insights could be pivotal for optimizing conditions in reactions involving brominated compounds like 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene (H. Yorimitsu et al., 2001).

Thermo-Physical Properties of Binary Liquid Mixtures

Research into the thermo-physical properties of binary liquid mixtures, such as 1, 4-dioxane with Bromo benzene, provides insights into the interactions within mixtures containing brominated benzene derivatives. This study offers a foundation for understanding how brominated compounds like 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene interact in various solvent environments, impacting their use in scientific and industrial applications (R. Ramesh et al., 2015).

Synthesis and Radiolabeling for Imaging Purposes

The synthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, along with other substituted 1-halomethyl-[18F]fluoromethyl-benzenes, was achieved by nucleophilic substitution reactions. These compounds serve as prospective bifunctional labelling agents, potentially applicable for radiolabeling derivatives of 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene for imaging studies in medical research (V. Namolingam et al., 2001).

Solute-Solvent Complexation Dynamics

A study on the ultrafast dynamics of solute-solvent complexation at thermal equilibrium in real time used two-dimensional infrared vibrational echo spectroscopy. It measured the equilibrium dynamics of phenol complexation to benzene, revealing the impact of substituents like bromo groups on the stability and dynamics of such complexes. This research can guide the understanding of interactions involving complex molecules like 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene in various solvent systems (Junrong Zheng et al., 2005).

Electrochemical Reduction and Oxidation Studies

Investigations into the electrochemical reduction and oxidation of 4-bromophenol provide insights into the degradation mechanisms, kinetics, and toxicity evolution of brominated compounds. Such studies can inform the environmental impact assessments and safety protocols for handling and disposing of brominated chemical substances, including those related to 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene (Dandan Xu et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, the mechanism of action for 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene is not available in the sources retrieved .

Safety and Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the specific safety and hazards information for 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene is not available in the sources retrieved .

properties

IUPAC Name

4-bromo-1-(2,2-difluoropropoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-7-5-8(11)3-4-9(7)14-6-10(2,12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYFNLWKBZGFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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